

# Canertinib: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Canertinib |           |
| Cat. No.:            | B1668258   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Canertinib, also known as CI-1033 and PD-183805, is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It was developed as a second-generation tyrosine kinase inhibitor designed to overcome the limitations of first-generation agents by targeting all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] The ErbB signaling network plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a key driver in the development and progression of numerous cancers.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Canertinib.

## **Chemical Structure and Properties**

**Canertinib** is a quinazoline-based compound.[5] Its structure features a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the ErbB kinases, leading to irreversible inhibition.[6]

Table 1: Chemical Identifiers of Canertinib



| Identifier        | Value                                                                                                                                                                                              |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-{4-[(3-chlorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide[7]                                                                                                        |  |
| Synonyms          | CI-1033, PD-183805[7]                                                                                                                                                                              |  |
| CAS Number        | 267243-28-7[7]                                                                                                                                                                                     |  |
| Molecular Formula | C24H25CIFN5O3[7]                                                                                                                                                                                   |  |
| SMILES            | C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC<br>3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[1]                                                                                                                           |  |
| InChI             | InChI=1S/C24H25CIFN5O3/c1-2-23(32)30-21-<br>13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-<br>31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-<br>16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)<br>(H,27,28,29)[7] |  |

Table 2: Physicochemical Properties of Canertinib

| Property         | Value              |
|------------------|--------------------|
| Molecular Weight | 485.94 g/mol [7]   |
| Appearance       | Solid              |
| Solubility       | Soluble in DMSO[3] |
| Storage          | Store at -20°C[2]  |

## **Mechanism of Action**

Canertinib exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of all four ErbB family members.[3] Ligand binding to ErbB receptors induces receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[8] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell growth and survival.[8]



The two major signaling pathways activated by the ErbB family are the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and apoptosis resistance.[8][9]

By covalently binding to the ATP-binding site of the ErbB kinases, **Canertinib** blocks their catalytic activity, thereby preventing the phosphorylation and activation of downstream signaling molecules.[6] This leads to the inhibition of both the MAPK and PI3K/Akt pathways, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[5][7]

#### Canertinib's Inhibition of the ErbB Signaling Pathway



Click to download full resolution via product page

Caption: Canertinib irreversibly inhibits all four ErbB receptors.



## **Biological Activity and Efficacy**

**Canertinib** has demonstrated potent inhibitory activity against the ErbB receptor family in both enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of Canertinib

| Target                   | IC <sub>50</sub> (nM) | Assay Type           |
|--------------------------|-----------------------|----------------------|
| EGFR (ErbB1)             | 0.8                   | Kinase Assay[2]      |
| HER2 (ErbB2)             | 19                    | Kinase Assay[2]      |
| HER4 (ErbB4)             | 7                     | Kinase Assay[2]      |
| EGFR Autophosphorylation | 7.4                   | Cell-based Assay[10] |
| HER2 Autophosphorylation | 9                     | Cell-based Assay[10] |

## Experimental Protocols In Vitro Enzyme Assay for IC<sub>50</sub> Determination

This protocol describes a method for determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of **Canertinib** against ErbB family kinases.

#### Materials:

- 96-well filter plates
- Recombinant EGFR, HER2, or HER4 tyrosine kinase
- Poly(Glu, Tyr) 4:1 as a substrate
- [y-32P]ATP
- 20 mM Hepes buffer, pH 7.4
- 50 mM Sodium Vanadate



- Canertinib (CI-1033) at various dilutions
- 20% Trichloroacetic acid (TCA)
- 10% Trichloroacetic acid (TCA)
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture in each well of a 96-well filter plate containing 20 mM Hepes (pH 7.4), 10 ng of the respective ErbB kinase, 20 mg of the poly(Glu, Tyr) substrate, and the desired concentration of Canertinib.[1]
- Pre-incubate the plate with shaking for 10 minutes at 25°C.[1]
- Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [y-<sup>32</sup>P]ATP to each well.[1]
- Incubate the plate for an additional 10 minutes at 25°C.[1]
- Terminate the reaction by adding 0.1 mL of 20% TCA to each well.[1]
- Incubate the plate at 4°C for at least 15 minutes to allow for the precipitation of the phosphorylated substrate.[1]
- Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated [y-32P]ATP.[1]
- Determine the amount of <sup>32</sup>P incorporated into the substrate using a scintillation counter.[1]
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **Canertinib** concentration.

## **In Vitro Cell Proliferation Assay**

This protocol outlines a method to assess the effect of **Canertinib** on the proliferation of cancer cell lines.

#### Materials:



- Cancer cell lines (e.g., A431, MDA-MB-453)
- · 24-well plastic culture plates
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Canertinib (CI-1033) at various concentrations
- Cell counter (e.g., Coulter counter)

#### Procedure:

- Seed 1 x 10<sup>4</sup> cells per well in a 24-well plate and allow them to adhere overnight in complete culture medium.[1]
- The following day, treat the cells with various concentrations of Canertinib (e.g., 0.1-5.0 nM).
- Incubate the cells for different time periods (e.g., 1, 3, 5, and 7 days).[1]
- After the incubation period, harvest the cells and count them using a cell counter.[1]
- Calculate the percentage of cell proliferation for each treatment condition relative to the untreated control.[1]

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Canertinib** in a mouse xenograft model.

#### Materials:

- Athymic nude mice
- Human tumor cells (e.g., A431, H125)
- Canertinib (CI-1033)
- Vehicle control



Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject human tumor cells into the flank of athymic nude mice.
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and control groups.
- Administer Canertinib orally to the treatment group at a predetermined dose and schedule (e.g., 20 to 80 mg/kg/day).[1]
- Administer the vehicle control to the control group.
- Measure the tumor dimensions with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis.

## Conclusion

Canertinib is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling through the MAPK and PI3K/Akt pathways, leading to the inhibition of tumor cell proliferation and survival. Its broad activity against all four members of the ErbB family made it a promising candidate for the treatment of a variety of solid tumors. While its clinical development was discontinued, the extensive preclinical and early clinical data for Canertinib continue to provide valuable insights for the development of next-generation targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and scientists working in the field of oncology drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. CI-1033, an irreversible pan-erbB receptor inhibitor and its potential application for the treatment of breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-1033, a pan-erbB tyrosine kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canertinib | C24H25ClFN5O3 | CID 156414 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Effect of Canertinib on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. Potential benefits of the irreversible pan-erbB inhibitor, CI-1033, in the treatment of breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Canertinib: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668258#canertinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com